molecular formula C12H9N3O B8636653 3-(3-Aminopyridin-2-yloxy)benzonitrile

3-(3-Aminopyridin-2-yloxy)benzonitrile

Cat. No. B8636653
M. Wt: 211.22 g/mol
InChI Key: DKHPCHIRCYXXOQ-UHFFFAOYSA-N
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Patent
US08053450B2

Procedure details

The crude reaction mixture from 106a was dissolved in ethanol (4 mL) and ethyl acetate (1 mL). Zinc dust (1.3 g, 20 mmol) was added to the mixture along with ammonium chloride (300 mg, 5.7 mmol). The mixture was shaken at rt for 18 h. The reaction mixture was filtered over Celite®, and concentrated to afford mainly 106b which was used in the next step without further purification. [M+H]+=212.32.
Name
106a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
300 mg
Type
reactant
Reaction Step Four
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([O:10][C:11]2[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=2)[C:14]#[N:15])=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O.[Cl-].[NH4+]>C(O)C.C(OCC)(=O)C.[Zn]>[NH2:1][C:4]1[C:5]([O:10][C:11]2[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=2)[C:14]#[N:15])=[N:6][CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
106a
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)OC=1C=C(C#N)C=CC1
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
300 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was shaken at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C(=NC=CC1)OC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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